Product packaging for methyl (2-phenoxyphenyl)carbamate(Cat. No.:)

methyl (2-phenoxyphenyl)carbamate

Cat. No.: B4031137
M. Wt: 243.26 g/mol
InChI Key: YFTROEGXMGJLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (2-phenoxyphenyl)carbamate is a chemical compound of interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. Structurally, it features a phenyl carbamate group, a motif found in compounds with significant biological activity. While specific studies on this exact molecule are limited, research on analogous O-phenyl carbamate derivatives highlights their potential as selective enzyme inhibitors. For instance, certain O-phenyl carbamate thiirane derivatives have been investigated for their potent and selective inhibition of matrix metalloproteinase-2 (MMP-2), an enzyme that plays a critical role in cancer metastasis and vascularization of the central nervous system . Some of these carbamate-based inhibitors have also demonstrated an ability to cross the blood-brain barrier, making them promising candidates for the development of therapeutics targeting brain metastasis . Furthermore, the carbamate functional group is a defining feature of N-methyl carbamate insecticides, which act as reversible inhibitors of the enzyme acetylcholinesterase (AChE) . Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, which can be utilized in research to model and study cholinergic signaling. Given these properties, this compound serves as a valuable intermediate or reference standard for researchers exploring new pharmacological tools, selective enzyme inhibitors, or novel compounds for neuroscience applications. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B4031137 methyl (2-phenoxyphenyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-phenoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)15-12-9-5-6-10-13(12)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTROEGXMGJLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Phenoxyphenyl Carbamate and Analogues

Phosgene-Free Synthesis Approaches

In response to the significant health and environmental hazards associated with phosgene (B1210022), a number of alternative, safer methods for the synthesis of carbamates have been developed. These phosgene-free routes offer greener and more sustainable approaches to the production of methyl (2-phenoxyphenyl)carbamate and its analogues.

Carbonylation Strategies (e.g., Reactions with CO2 and Alcohols/Amines)

Carbonylation strategies that utilize carbon dioxide (CO2) as a C1 building block represent a highly attractive, environmentally benign route to carbamates. google.comunibo.itnih.gov In a typical approach, an aromatic amine, such as 2-phenoxyaniline (B124666), can be reacted with CO2 and an alcohol in the presence of a suitable catalyst.

One notable method involves the reaction of aromatic amines with CO2 and metal alkoxides. For instance, aniline (B41778) has been shown to react with titanium methoxide (Ti(OMe)4) in the presence of CO2 at a pressure of 5 MPa to produce methyl N-phenylcarbamate in an 85% yield within 20 minutes. researchgate.net A similar approach could be applied to the synthesis of this compound, as illustrated in the following proposed reaction scheme:

Reaction Scheme:

2-phenoxyaniline + CO2 + Ti(OCH3)4 → this compound + Ti(OH)(OCH3)3

A continuous flow process for carbamate (B1207046) synthesis from amines and CO2 has also been developed, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.gov This method offers advantages in terms of reaction time and ease of gas introduction. nih.gov The optimization of such a system for the synthesis of N-phenyl butylcarbamate from aniline and butyl bromide with CO2 showed that temperature and pressure play a crucial role in maximizing conversion and minimizing byproduct formation. nih.gov

ParameterConditionConversion (%)Byproduct Formation
Temperature60 °C~63%-
Temperature70 °C78%N-butylaniline
CO2 Flow Rate1.5 mL/min58%-
CO2 Flow Rate3.6 mL/min78%-
CO2 Flow Rate6.0 mL/minFavorableDecreased N-butylaniline

This interactive data table is based on findings for the synthesis of N-phenyl butylcarbamate and is illustrative of the optimization parameters for similar carbonylation reactions. nih.gov

Transcarbamoylation Reactions

Transcarbamoylation offers another phosgene-free route to carbamates, involving the transfer of a carbamoyl (B1232498) group from a carbamate donor to an alcohol or amine. nih.govresearchgate.net Tin-catalyzed transcarbamoylation using an economical carbamoyl donor like methyl carbamate has been shown to be an efficient method with broad functional group tolerance. organic-chemistry.org

A proposed reaction for the synthesis of this compound via this method would involve the reaction of 2-phenoxyphenol with methyl carbamate in the presence of a tin catalyst.

Reaction Scheme:

2-phenoxyphenol + CH3OC(O)NH2 --(Tin Catalyst)--> this compound + NH3

Research on the recycling of polyurethanes has also highlighted the utility of base-catalyzed transcarbamoylation. nih.gov In these studies, O-dimethylcarbamates and polyols are generated and can be used to synthesize new polyurethanes, demonstrating the versatility of this reaction. nih.gov

Methodologies Utilizing Carbonylimidazolides

1,1'-Carbonyldiimidazole (CDI) is a well-established and safer alternative to phosgene for the synthesis of carbamates. organic-chemistry.org A one-pot reaction of a carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of ureas, carbamates, and thiocarbamates without the need for an inert atmosphere. organic-chemistry.org The products often precipitate from the reaction mixture, allowing for purification by simple filtration. organic-chemistry.org

For the synthesis of this compound, 2-phenoxyaniline would be reacted with CDI to form an activated intermediate, which would then react with methanol (B129727).

Reaction Scheme:

2-phenoxyaniline + 1,1'-Carbonyldiimidazole → N-(2-phenoxyphenyl)imidazole-1-carboxamide

N-(2-phenoxyphenyl)imidazole-1-carboxamide + Methanol → this compound + Imidazole

Synthesis from Urea (B33335) and Alcoholic/Phenolic Precursors

The use of urea as a carbonyl source for carbamate synthesis is an attractive, phosgene-free method. rsc.orgresearchgate.net An effective route for the synthesis of N-substituted carbamates from amines, urea, and alcohols has been reported using a TiO2–Cr2O3/SiO2 catalyst, achieving yields of 95–98%. rsc.orgresearchgate.net

The synthesis of this compound could be envisioned through the reaction of 2-phenoxyaniline, urea, and methanol over this heterogeneous catalyst.

Reaction Scheme:

2-phenoxyaniline + Urea + Methanol --(TiO2–Cr2O3/SiO2 catalyst)--> this compound + Ammonia

The process offers the advantage of catalyst reusability without significant loss of activity. rsc.orgresearchgate.net Additionally, a method for synthesizing methyl carbamate under mild conditions using urea and methanol with a solid oxide catalyst and continuous purge gas has been developed, achieving over 90% conversion of urea and over 99.9% selectivity for methyl carbamate.

Reactions of Amines with Dimethyl Carbonate (e.g., in Supercritical CO2)

Dimethyl carbonate (DMC) is a green and versatile reagent that can serve as a substitute for phosgene in carbamate synthesis. researchgate.netiupac.orgresearchgate.net The reaction of an amine with DMC typically yields the corresponding carbamate. For instance, the reaction of aniline with DMC can produce methyl N-phenyl carbamate. iupac.org While this reaction can be slow, the use of catalysts can significantly improve the reaction rate and yield.

The reaction of 2-phenoxyaniline with dimethyl carbonate would be expected to yield this compound.

Reaction Scheme:

2-phenoxyaniline + Dimethyl Carbonate → this compound + Methanol

Research has shown that in the presence of a NaY faujasite catalyst, dimethyl carbonate can act as a highly chemoselective methylating agent for functionalized anilines, leading to the exclusive formation of N-methylanilines. core.ac.uk This highlights the importance of catalyst selection in directing the reaction towards either N-methylation or carbamoylation. The ambident nature of DMC allows it to react at either the carbonyl carbon (acylation) or the methyl carbon (methylation), with the reaction outcome often influenced by the nucleophilicity and pKa of the substrate. wuxibiology.com

Conventional Carbamoylation Techniques

Conventional methods for carbamate synthesis often rely on the use of phosgene or its derivatives, such as triphosgene and methyl chloroformate. While effective, these reagents are highly toxic and require stringent safety precautions.

A common conventional approach involves the reaction of an amine with phosgene to form a carbamoyl chloride, which is then reacted with an alcohol. Alternatively, an alcohol can be reacted with phosgene to form a chloroformate, which is subsequently treated with an amine.

For the synthesis of this compound, 2-phenoxyaniline could be reacted with phosgene to form the corresponding carbamoyl chloride, followed by reaction with methanol.

Reaction Scheme:

2-phenoxyaniline + Phosgene → 2-phenoxyphenylcarbamoyl chloride + HCl

2-phenoxyphenylcarbamoyl chloride + Methanol → this compound + HCl

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can also be employed in these reactions. iupac.org

Routes Employing Chloroformates

The reaction of an amine with a chloroformate is a well-established and widely used method for the synthesis of carbamates. In the context of this compound, this would involve the reaction of 2-phenoxyaniline with methyl chloroformate. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2-phenoxyaniline attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it unreactive. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or inorganic bases like sodium carbonate or sodium hydroxide (B78521). The choice of solvent is also crucial and is typically an inert organic solvent such as dichloromethane, chloroform, or toluene (B28343).

A general representation of this reaction is as follows:

Reaction of 2-phenoxyaniline with methyl chloroformate

Computational studies on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate have shown that the direct, uncatalyzed reaction is not spontaneous, suggesting that for some substrates, a catalyst may be necessary to facilitate the reaction nih.gov.

Approaches Involving Isocyanates

An alternative and common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. For the synthesis of this compound, this would involve the reaction of 2-phenoxyphenyl isocyanate with methanol. This reaction is typically a nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group.

The reaction is often carried out in an inert solvent and can be catalyzed by both acids and bases, although it often proceeds to completion without a catalyst. The isocyanate precursor, 2-phenoxyphenyl isocyanate, can be synthesized from 2-phenoxyaniline by phosgenation or by using a phosgene equivalent.

The general reaction scheme is as follows:

Reaction of 2-phenoxyphenyl isocyanate with methanol

The synthesis of carbamate insecticides, such as propoxur, can be achieved by reacting the corresponding phenol (B47542) with methyl isocyanate google.com. This demonstrates the utility of the isocyanate route in preparing structurally similar compounds.

Applications of Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. A key intermediate in this reaction is an isocyanate, which can be trapped by a nucleophile, such as an alcohol, to form a carbamate. To synthesize this compound using this method, the starting material would be 2-phenoxybenzamide.

The reaction is typically carried out by treating the primary amide with bromine in an alkaline solution, often sodium hydroxide. The in situ generated sodium hypobromite reacts with the amide to form an N-bromoamide, which then undergoes rearrangement to the isocyanate. In the presence of methanol, the isocyanate is trapped to form the desired methyl carbamate.

Hofmann rearrangement of 2-phenoxybenzamide

Several modifications to the classical Hofmann rearrangement conditions have been developed to improve yields and substrate scope. For instance, N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol has been used for the synthesis of methyl N-(p-methoxyphenyl)carbamate from p-methoxybenzamide in high yield chem-station.comorgsyn.org. Another modification employs Oxone as an oxidant, catalyzed by iodobenzene, to generate a hypervalent iodine species in situ, which then promotes the rearrangement in aqueous methanol organic-chemistry.org. The use of methanolic sodium hypobromite has also been reported to produce methylurethanes in high yields, particularly for hydrophobic amines thermofisher.com. These modified procedures offer milder reaction conditions and can be advantageous for substrates with sensitive functional groups masterorganicchemistry.com.

Table 1: Examples of Hofmann Rearrangement for the Synthesis of Methyl Carbamates
Starting AmideReagents and ConditionsProductYield (%)Reference
p-MethoxybenzamideNBS, DBU, MeOH, refluxMethyl N-(p-methoxyphenyl)carbamate93 chem-station.comorgsyn.org
BenzamideOxone, PhI, HFIP, MeOH/H₂OMethyl N-phenylcarbamate95 organic-chemistry.org
Various carboxamidesBr₂, NaOMe, MeOHCorresponding methylurethanesHigh thermofisher.com

Catalytic Advancements in Carbamate Synthesis

Recent advancements in catalysis have provided more efficient and environmentally benign methods for the synthesis of carbamates. These methods often offer advantages over traditional stoichiometric approaches by utilizing catalytic amounts of reagents, operating under milder conditions, and exhibiting greater functional group tolerance.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Pathways)

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of N-aryl carbamates. A notable development is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol mit.eduorganic-chemistry.org. This one-pot methodology allows for the in situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to afford the corresponding carbamate.

The reaction is typically catalyzed by a palladium precursor, such as Pd₂(dba)₃, in the presence of a suitable phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. The reaction conditions are generally mild, and the method has been shown to be applicable to a wide range of aryl and heteroaryl halides, as well as various alcohols mit.edu.

For the synthesis of this compound, this would involve the palladium-catalyzed coupling of 2-phenoxy-1-halobenzene (or triflate) with sodium cyanate in methanol.

Table 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
Aryl Halide/TriflateAlcoholCatalyst SystemProductYield (%)Reference
2,4-Dimethoxy-5-chloropyrimidineMethanolPd₂(dba)₃ / LigandMethyl (2,4-dimethoxy-5-pyrimidinyl)carbamate86 mit.edu
4-Chlorophenyl acetateMethanolPd₂(dba)₃ / LigandMethyl (4-acetoxyphenyl)carbamate82 mit.edu
3-Triflyloxy-N,N-dimethylanilineMethanolPd₂(dba)₃ / LigandMethyl (3-(dimethylamino)phenyl)carbamate91 mit.edu

More recently, a protocol for the intermolecular amidation of aryl chlorides using Xphos Pd G2 as a catalyst has been developed for the synthesis of methyl N-phenyl carbamate derivatives, demonstrating good chemoselectivity and functional group compatibility researchgate.net.

Lewis Acid and Base Catalysis

Lewis acid and base catalysis have also been employed in the synthesis of carbamates. The reaction of amines with dimethyl carbonate (DMC), a green and non-toxic reagent, can be promoted by Lewis acids to yield carbamates. For instance, Lewis acids such as FeCl₃, ZnCl₂, and AlCl₃·6H₂O have been shown to catalyze the carboxymethylation of primary aliphatic and aromatic amines with DMC researchgate.net.

Base-promoted methods have also been developed. For example, the coupling of carbon dioxide, amines, and diaryliodonium salts can be promoted by a base to form O-aryl carbamates in a phosgene- and metal-free approach nih.gov. Additionally, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI provides an efficient route to carbamates under mild conditions organic-chemistry.org.

The synthesis of methyl N-phenyl carbamate from phenylurea and methanol has been shown to be influenced by the acid-base properties of the catalyst, with basic catalysts favoring the formation of the desired carbamate epa.gov.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for carbamate synthesis is of significant interest due to the ease of catalyst separation and recycling, which aligns with the principles of green chemistry. Various solid catalysts have been investigated for the synthesis of carbamates from amines and dialkyl carbonates.

Supported zinc acetate catalysts on activated carbon or α-Al₂O₃ have shown good catalytic properties for the synthesis of methyl phenyl carbamate from aniline and dimethyl carbonate researchgate.net. Ceria-based composite oxides, particularly CuO-CeO₂, have also demonstrated promising catalytic performance for the same reaction consensus.app.

A patent describes the use of heterogeneous catalysts, such as binary oxides containing lanthanides and other metals, for the production of carbamates from organic amines and organic dicarbonates google.com. These catalysts offer the advantage of being easily recoverable and reusable.

Table 3: Heterogeneous Catalysts for Carbamate Synthesis
ReactionCatalystKey FindingsReference
Aniline + Dimethyl CarbonateZn(OAc)₂/Activated CarbonGood catalytic properties, high yield of methyl phenyl carbamate. researchgate.net
Aniline + Dimethyl CarbonateCuO-CeO₂Promising catalytic performance for methyl N-phenyl carbamate synthesis. consensus.app
Organic Amine + Organic DicarbonateBinary Oxides (e.g., LiLnMOx)Easily recoverable and reusable catalysts for carbamate production. google.com

Green Chemistry Principles in Carbamate Synthesis

The application of green chemistry principles to the synthesis of carbamates has garnered significant attention as the chemical industry moves towards more sustainable and environmentally benign processes. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene and isocyanates, prompting the development of greener alternatives that prioritize waste reduction, energy efficiency, and the use of renewable resources. researchgate.netnih.gov

A primary focus of green carbamate synthesis is the replacement of toxic starting materials. Carbon dioxide (CO2), a renewable and non-toxic C1 source, has emerged as a highly attractive substitute for phosgene. nih.gov The direct reaction of CO2 with amines and alcohols presents a more sustainable route to carbamates. researchgate.netrsc.org While this approach often requires high pressures and catalysts, ongoing research aims to develop more efficient catalytic systems to facilitate the reaction under milder conditions. researchgate.net

Urea is another environmentally friendly carbonyl source that can be used in place of phosgene. organic-chemistry.orgrsc.org The synthesis of N-substituted carbamates from amines, urea, and alcohols has been demonstrated to be an effective and greener route. rsc.org This method avoids the use of hazardous materials and can be catalyzed by various solid catalysts, which can often be recovered and reused, further enhancing the sustainability of the process. rsc.orgmdpi.com

Transesterification of carbamates represents another green approach. This method involves the reaction of a readily available carbamate, such as methyl carbamate, with an alcohol in the presence of a catalyst. rsc.org This approach avoids the direct use of toxic reagents and can be highly selective. rsc.org Research has focused on optimizing reaction conditions and identifying effective catalysts to improve yields and reaction rates. rsc.org

Solvent selection is a critical aspect of green chemistry, and efforts have been made to reduce or eliminate the use of volatile organic compounds (VOCs) in carbamate synthesis. Solvent-free reaction conditions have been successfully employed in the synthesis of certain carbamate derivatives, leading to a significant reduction in waste and environmental impact. bohrium.com The use of greener solvents, such as supercritical carbon dioxide, has also been explored as an alternative to traditional organic solvents. researchgate.net

The development and use of efficient catalysts are central to many green synthetic methodologies for carbamates. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. Various metal oxides and supported catalysts have been investigated for their ability to promote carbamate synthesis from greener starting materials like CO2 and urea. rsc.orgmdpi.com

The following interactive table summarizes some of the green chemistry approaches for the synthesis of carbamates, highlighting the key features and benefits of each method.

Green ApproachKey FeaturesAdvantages
Carbon Dioxide (CO2) as a C1 Source Utilizes a renewable and non-toxic feedstock. nih.govAvoids the use of phosgene, reduces greenhouse gas emissions.
Urea as a Carbonyl Source Employs a readily available and safer alternative to phosgene. organic-chemistry.orgrsc.orgEnvironmentally friendly, can be used with solid catalysts. rsc.orgmdpi.com
Transesterification Involves the exchange of the alkoxy group of a carbamate with an alcohol. rsc.orgAvoids hazardous starting materials, can be highly selective. rsc.org
Solvent-Free Synthesis Reactions are conducted without a solvent. bohrium.comReduces waste, lowers environmental impact, simplifies purification.

Further research in this area continues to focus on improving the efficiency and applicability of these green methods for the synthesis of a wide range of carbamate compounds, including analogues of this compound. The ultimate goal is to develop synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable.

Chemical Reactivity and Transformation Pathways of Methyl 2 Phenoxyphenyl Carbamate Scaffolds

Fundamental Reaction Mechanisms of Carbamate (B1207046) Functional Groups

The reactivity of the carbamate functional group is comparable to that of amides and esters, exhibiting a characteristic resonance stabilization between the amide and carboxyl groups. This electronic feature governs its susceptibility to various chemical reactions.

Nucleophilic Addition and Substitution Reaction Pathways

The carbamate moiety can undergo nucleophilic attack at the electrophilic carbonyl carbon. In nucleophilic substitution reactions, an electron-rich nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. These reactions can proceed through different mechanisms, such as a concerted SN2-type pathway where the nucleophile attacks as the leaving group departs, or a stepwise SN1-type mechanism involving the formation of a planar carbocation intermediate. The specific pathway is influenced by factors like the strength of the nucleophile, the nature of the solvent, and steric hindrance around the electrophilic center.

Carbamates can also be synthesized via nucleophilic reactions. For instance, the reaction of an alcohol with an isocyanate is a common method for forming the carbamate linkage.

Hydrolysis and Degradation Mechanisms in Chemical Systems

The hydrolysis of carbamates, the cleavage of the carbamate bond by water, is a critical degradation pathway and its rate is significantly influenced by pH. clemson.edu The reaction can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. However, for carbamates like methyl (2-phenoxyphenyl)carbamate, where the central carbon is already electron-deficient due to the adjacent oxygen and nitrogen atoms, acid-catalyzed hydrolysis may not be a dominant mechanism. clemson.edu

Base-mediated, or alkaline, hydrolysis is a more significant degradation pathway for many carbamates. clemson.edu The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon. The mechanism of basic hydrolysis can differ for monosubstituted and disubstituted carbamates. For N-monosubstituted carbamates, the reaction can proceed through an isocyanate anion intermediate. For N,N-disubstituted carbamates, a carbonate anion intermediate is formed. nih.gov Following hydrolysis, the parent alcohol (in this case, 2-phenoxyphenol) and carbamic acid are produced. Carbamic acid is unstable and rapidly decomposes into the corresponding amine and carbon dioxide. nih.gov The rate of alkaline hydrolysis is dependent on the concentration of the hydroxide ion and therefore increases with pH. clemson.edu

The stability of carbamates towards hydrolysis can be influenced by the nature of the substituents. A general trend for the metabolic lability of carbamates to hydrolysis has been observed, with aryl-OCO-NHAlkyl structures showing greater lability than many other substitution patterns. google.com

Metal ions can also trigger the hydrolysis of carbamates by coordinating to the ligand and activating the system towards cleavage. rsc.org

Mechanistic Elucidations for Specific Phenoxyphenyl Carbamate Reactions

While specific mechanistic studies on this compound are limited, insights can be drawn from research on related phenoxyphenyl carbamates and other aryl carbamates, particularly in the context of catalytic processes.

Catalytic Reaction Pathway Analysis (e.g., Pd-catalyzed Systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to carbamate-containing molecules. libretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org For aryl carbamates, the carbamate group can act as a directing group, influencing the position of further functionalization on the aromatic ring.

In the context of phenoxyphenyl carbamates, Pd-catalyzed reactions could be employed to modify the aromatic rings. For example, Suzuki-Miyaura or Buchwald-Hartwig couplings could be used to introduce new substituents. mdpi.com The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In catalytic reactions, these intermediates can be transient and difficult to isolate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for their characterization. In the context of palladium-catalyzed reactions of aryl carbamates, palladacycle intermediates, formed through C-H activation directed by the carbamate group, have been proposed and in some cases, characterized.

Derivatization Strategies and Functional Group Interconversions

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis. Carbamates, particularly those used as pesticides, are often derivatized to improve their thermal stability for gas chromatography (GC) analysis. researchgate.net Common derivatization strategies involve the modification of the reactive N-H moiety. researchgate.net For instance, reaction with agents like ethyl iodide in the presence of a base can be used. nih.gov

Functional group interconversions allow for the transformation of the carbamate group into other functional groups, providing synthetic flexibility. For example, the carbamate group can be used as a protecting group for amines, which can be later cleaved under specific conditions to regenerate the amine.

Below is a table summarizing derivatization conditions that have been applied to carbamate pesticides, which could be analogous for this compound.

Derivatization Reagent Base/Catalyst Solvent Reaction Conditions Analytical Method
Ethyl IodidePotassium tert-butoxideDimethyl sulfoxide-Gas Chromatography (GC)
Heptafluorobutyric anhydride (B1165640) (HFBA)Pyridine (B92270)Supercritical CO₂-GC-ECD or GC-MS

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of methyl (2-phenoxyphenyl)carbamate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and phenoxy rings, the N-H proton of the carbamate (B1207046) group, and the methyl protons of the carbamate ester.

A representative ¹H NMR spectrum for a related compound, methyl N-(2-methylphenyl)carbamate, shows signals corresponding to the aromatic protons, the methyl protons on the phenyl ring, the N-H proton, and the methyl ester protons. nih.gov For this compound, the chemical shifts of the aromatic protons would be influenced by the electron-donating effect of the phenoxy group and the electron-withdrawing effect of the carbamate moiety. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. The methyl protons of the carbamate group would appear as a sharp singlet.

Table 1: Representative ¹H NMR Spectral Data for Carbamate Derivatives

CompoundSolventChemical Shift (δ) in ppm
Methyl N-(2-methylphenyl)carbamate nih.govData not specifiedSignals for aromatic, methyl (ring), N-H, and methyl (ester) protons are present.
Methyl carbamate chemicalbook.comData not specifiedProvides a reference for the methyl ester and N-H protons. chemicalbook.com
4-methylphenyl carbamate rsc.orgCDCl₃2.24-2.26 (t, 3H), 4.96 (s, 1H), 6.99-7.02 (t, 2H), 7.05-7.09 (m, 2H) rsc.org
2-nitrophenyl carbamate rsc.orgData not specifiedAromatic protons and a broad singlet for -NH₂ are observed. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon of the carbamate group, the aromatic carbons of the two phenyl rings, and the methyl carbon of the ester group.

The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 150-170 ppm). youtube.comoregonstate.edu The aromatic carbons would appear in the range of approximately 110-160 ppm, with the carbons directly attached to the oxygen and nitrogen atoms showing distinct shifts due to their electronic environments. The methyl carbon of the carbamate would be observed in the upfield region of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Carbamates

Carbon TypeTypical Chemical Shift (δ) in ppm
Carbonyl (C=O)165-190 oregonstate.edu
Aromatic (C-O)140-160
Aromatic (C-N)130-150
Aromatic (C-H)110-140
Methyl (O-CH₃)50-60

Note: This table provides general ranges. The precise chemical shifts for this compound would require experimental determination.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated analogues of this compound. nih.gov The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, covering a wide range of approximately 300 ppm. nih.gov This makes ¹⁹F NMR particularly useful for studying structure-activity relationships and metabolism of fluorinated compounds. nih.gov

For a substituted analogue of this compound containing a fluorine atom on one of the phenyl rings, the ¹⁹F NMR spectrum would show a signal whose chemical shift would be indicative of the fluorine's position and the electronic nature of the surrounding substituents. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can cause significant upfield or downfield shifts in the ¹⁹F NMR signal. scite.ai This technique is also valuable for monitoring the synthesis and purity of fluorinated compounds. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group, the carbonyl (C=O) group, the C-O bonds, and the aromatic C-H and C=C bonds.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, which can be sharp or broad depending on hydrogen bonding. rsc.org

Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks for the methyl group appearing just below 3000 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the range of 1700-1750 cm⁻¹. rsc.orgmasterorganicchemistry.com

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ether and ester groups. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Carbamates

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H Stretch3255 rsc.org
C=O Stretch1745 rsc.org
N-H Bending1616 rsc.org
C-N Stretch1262 rsc.org
C-O Stretch1067 rsc.org

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₃NO₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carbamates, common fragmentation pathways involve cleavage of the carbamate group. nih.gov For this compound, one would expect to see fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the ether linkage. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

For instance, in the analysis of related carbamate pesticides, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both quantification and structural confirmation. nih.govresearchgate.net The use of techniques like multiple reaction monitoring (MRM) enhances the sensitivity and specificity of the analysis. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like carbamates. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For carbamates, ESI is typically performed in positive ion mode, where the molecule is protonated to form [M+H]⁺ ions. The fragmentation of these ions in the mass spectrometer provides valuable structural information. A common fragmentation pathway for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da. nih.gov This characteristic loss is a key indicator for the presence of an N-methyl carbamate moiety. Other fragmentation patterns can also be observed, depending on the specific structure of the carbamate and the collision energy used in the tandem mass spectrometry (MS/MS) experiment. nih.govresearchgate.net

In the analysis of various carbamates, ESI-MS has demonstrated high sensitivity, often achieving detection limits in the low µg/kg range. nih.gov The technique's ability to produce a strong molecular ion signal with minimal fragmentation in the initial ionization stage makes it ideal for quantitative analysis, while subsequent MS/MS experiments can be used for confirmation and structural elucidation. scispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the separation, identification, and quantification of this compound and related compounds in complex mixtures. researchgate.net LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, while the mass spectrometer provides highly selective and sensitive detection.

For the analysis of carbamates, reversed-phase HPLC is commonly employed, using a C18 or similar column. nih.govhpst.cz The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency in the mass spectrometer. sielc.comphenomenex.com

LC-MS/MS, particularly using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, is the gold standard for quantitative analysis. nih.govactapol.net In MRM, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ ion of this compound), the second quadrupole induces fragmentation, and the third quadrupole monitors for specific product ions. This highly specific detection method minimizes matrix effects and allows for very low detection limits. nih.gov The selection of precursor and product ion pairs is optimized for each specific carbamate to ensure maximum sensitivity and selectivity. researchgate.net

ParameterTypical Value/ConditionSource
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor Ion[M+H]⁺ scispec.co.th
Common FragmentNeutral loss of CH₃NCO (57 Da) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.govactapol.net

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling both the quantification of the main compound and the detection and identification of impurities. ingenieria-analitica.comnih.gov The choice of stationary phase, mobile phase, and detector is critical for achieving the desired separation and sensitivity.

Reversed-phase HPLC with a C8 or C18 column is the most common approach for carbamate analysis. ingenieria-analitica.comnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to effectively separate compounds with a range of polarities. ingenieria-analitica.com Typical mobile phases include water/methanol or water/acetonitrile gradients. ingenieria-analitica.comshimadzu.com

For the detection of carbamates, UV detection is a common choice. However, for enhanced selectivity and sensitivity, especially in complex matrices, fluorescence detection following post-column derivatization is frequently employed. ingenieria-analitica.comjfda-online.com This involves hydrolyzing the carbamate to methylamine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative. ingenieria-analitica.comjfda-online.com This method is the basis for official analytical procedures for carbamate analysis. ingenieria-analitica.com HPLC can also be used to monitor for potential impurities and degradation products, ensuring the quality and stability of the compound. nih.govnih.gov

ParameterTypical ConditionSource
Stationary PhaseC8 or C18 ingenieria-analitica.comnih.gov
Mobile PhaseWater/Methanol or Water/Acetonitrile Gradient ingenieria-analitica.comshimadzu.com
DetectionUV or Fluorescence with Post-Column Derivatization ingenieria-analitica.comjfda-online.com
Derivatizing Agento-Phthalaldehyde (OPA) ingenieria-analitica.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Chemical Degradation Product Analysis

While HPLC is generally preferred for the analysis of intact carbamates due to their thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of their degradation products. scispec.co.thnih.gov Carbamates can degrade under certain conditions, such as exposure to light (photodegradation), to form more volatile compounds that are amenable to GC analysis. nih.gov

A common degradation pathway for many carbamates is the formation of the corresponding phenol (B47542). nih.gov In the case of this compound, this would lead to the formation of 2-phenoxyphenol. GC-MS can effectively separate and identify such degradation products. The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. spkx.net.cn

For some carbamates, derivatization techniques can be used to improve their thermal stability and chromatographic behavior for GC analysis. scispec.co.th However, for the analysis of degradation products that are inherently more volatile and stable, direct GC-MS analysis is often sufficient. The electron ionization (EI) source in a GC-MS system provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification of unknown degradation products. nih.govlibretexts.org

TechniqueApplicationKey Information ProvidedSource
GC-MSAnalysis of Chemical Degradation ProductsIdentification of volatile degradation products like phenols nih.gov
Ionization ModeElectron Ionization (EI)Reproducible fragmentation patterns for library matching nih.govlibretexts.org

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies

The crystal structure of a related compound, phenyl N-(2-methylphenyl)carbamate, shows that the aromatic rings are not coplanar with the central carbamate group. nih.gov Similar structural features would be expected for this compound. The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the physical properties of the solid. nih.gov

Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility, melting point, and stability. Identifying and characterizing the different polymorphic forms of this compound is crucial for ensuring the consistency and quality of the material. While a specific crystal structure for this compound was not found in the search results, the principles of X-ray crystallography and its application to similar carbamate structures provide a clear framework for how such a study would be conducted. nih.govresearchgate.net

ParameterInformation ObtainedSource
Bond Lengths and AnglesPrecise molecular geometry nih.gov
Dihedral AnglesConformation of the molecule nih.gov
Intermolecular InteractionsCrystal packing and hydrogen bonding nih.gov
Unit Cell DimensionsCrystal system and space group nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of methyl (2-phenoxyphenyl)carbamate. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation and Energetic Feasibility

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms and energetic landscapes of chemical reactions involving carbamates. For instance, computational studies on the formation of carbamate (B1207046) derivatives have utilized DFT to elucidate reaction pathways and assess their energetic feasibility. These studies can determine whether a reaction will proceed spontaneously or if a catalyst is necessary. mdpi.com By modeling the potential energy surface, DFT calculations can identify key intermediates, transition states, and quantify activation energies, providing a comprehensive understanding of the reaction dynamics. mdpi.com

In the context of carbamate synthesis, DFT calculations have been employed to explore multi-step reaction pathways, confirming the role of catalysts in stabilizing intermediates and reducing energy barriers. mdpi.com The energetic profiles derived from these calculations, such as net reaction energies, offer a computational validation of the feasibility of proposed reaction routes. mdpi.com

Ab Initio and Semiempirical Methods in Carbamate Modeling

Ab initio and semiempirical methods are foundational in computational chemistry for modeling molecular systems like carbamates. researchgate.net Ab initio methods, deriving from first principles, use the laws of quantum mechanics to provide highly accurate predictions for molecular structures and energies without relying on experimental data. libretexts.orgresearchgate.net However, their high computational cost often limits their application to smaller molecules. libretexts.orgresearchgate.net

Semiempirical methods offer a computationally less intensive alternative by incorporating some experimental data to approximate certain calculations. libretexts.org This approach allows for the study of larger and more complex molecules. researchgate.net While they may have limitations in terms of broad applicability and the potential for spurious results, they are invaluable for exploring the electronic structure and properties of carbamates, such as electronic transitions and bond formation. researchgate.netlibretexts.org

Conformational Analysis and Tautomerism Investigations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules like this compound. Theoretical calculations, often in conjunction with experimental techniques like NMR and IR spectroscopy, are used to determine the stable conformers and the energy differences between them. rsc.org For carbamates, studies have focused on identifying the predominant conformations in different environments, such as in solution. nih.gov

Ab initio and DFT calculations can identify stable rotamers and their geometries. rsc.org The inclusion of solvent effects in these calculations, for example, through the self-consistent reaction field (SCRF) method, is often necessary to accurately model the conformational equilibrium in different solvents. rsc.org These investigations provide insights into how the surrounding medium influences the molecule's shape and, consequently, its chemical and biological activity.

Electronic Structure Analysis (e.g., HOMO/LUMO, Electron Distribution, NBO Charges)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrons, and Natural Bond Orbital (NBO) charges.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. nih.gov

NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. It helps in understanding hyperconjugative interactions and charge delocalization. scribd.com Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from the electronic structure, visualize the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov

Table 1: Calculated Electronic Properties of a Representative Carbamate Derivative

ParameterValue
HOMO Energy-0.22 eV
LUMO Energy-0.18 eV
HOMO-LUMO Gap0.04 eV
Chemical Hardness (η)0.04 eV
Chemical Softness (S)11.55 eV⁻¹
Electrophilicity Index (ω)0.58 eV
Chemical Potential (μ)-0.22 eV

Data adapted from a study on a related hydrazinecarbodithioate compound. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.

Potential Energy Surface Mapping and Transition State Identification

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. Mapping the PES is essential for understanding chemical reactions, as it allows for the identification of stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. nih.govprinceton.edu

Advanced computational methods have been developed to automatically explore the PES, discovering novel reaction pathways without predefined knowledge. chemrxiv.org These methods can be accelerated to explore reactions that occur at lower temperatures. chemrxiv.org For carbamates, mapping the PES can reveal the intricate details of their formation and degradation mechanisms, including the identification of transition states that govern the reaction rates. researchgate.net By tracking the geometries of reactants, transition states, and products, PES mapping facilitates a deeper understanding of the reaction mechanism. chemrxiv.org

Simulation of Intermolecular and Supramolecular Interactions

Computational chemistry is a powerful tool for elucidating the complex non-covalent interactions that govern the supramolecular chemistry of carbamates. These interactions are critical in determining crystal packing, physical properties, and biological activity.

Research on carbamate derivatives, such as carbamate Schiff bases, has utilized methods like Density Functional Theory (DFT) and Hirshfeld surface analysis to investigate their molecular structure and interactions. researchgate.net In one such study, the crystal structure was found to be stabilized by a variety of intermolecular forces, including C–H···π, π···π stacking, C–H···N, and C–O···H interactions, which collectively create diverse supramolecular architectures. researchgate.net Hirshfeld surface analysis is particularly adept at quantifying these contributions, with fingerprint plots revealing the percentage contribution of different contact types. For a representative carbamate Schiff base, the analysis showed that H⋯H contacts constituted the vast majority of interactions (81.8%), followed by H⋯O (7.5%) and H⋯N (1.9%) contacts. researchgate.net

Computational studies on other carbamates have further highlighted the importance of hydrogen bonding in forming stable supramolecular structures. mdpi.comresearchgate.net These simulations can predict the stability of such structures, making them valuable in fields like drug design, where the carbamate group is often used to improve pharmacokinetic profiles. mdpi.comresearchgate.net Molecular docking studies, for instance, have revealed that carbamate pesticides can bind to the active sites of enzymes like acetylcholinesterase through a combination of hydrogen bonds and π-π interactions. mdpi.com

The conformational landscape of the carbamate functional group itself has been a subject of theoretical investigation. Compared to peptides, carbamates are considered more rigid, a property attributed to the extended delocalization of π-electrons along their backbone. researchgate.net Computational calculations have surprisingly shown that, unlike peptides which favor trans configurations, carbamates can also form energetically stable cis configurations. researchgate.net This foundational knowledge of carbamate conformation is crucial for accurately simulating their interactions and designing functional materials.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govnih.gov The core principle of QSPR is to develop a mathematical relationship that can predict the properties of new or untested compounds based solely on their molecular structure, thereby reducing the need for expensive and time-consuming experiments. nih.gov

The general workflow for building a QSPR model involves several key stages: nih.gov

Data Compilation and Curation : Gathering a dataset of compounds with reliable experimental data for the property of interest.

Descriptor Generation : Calculating numerical values, known as molecular descriptors, that represent various aspects of the chemical structure (e.g., topological, electronic, steric).

Model Development : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to create a predictive model. researchgate.netresearchgate.net

Validation : Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net

While specific QSPR models for this compound are not documented, the methodology has been applied to the broader class of carbamates and other organic molecules. For example, QSPR models have been developed to predict the Henry's law constant for CO2 in various physical solvents, including those with functional groups relevant to carbamates. researchgate.net In one such study, a simple yet powerful model was created using just two descriptors—the number of hydroxyl groups and the molecular weight—to predict this property with a low average relative deviation. researchgate.net

The table below illustrates the conceptual components of a QSPR model for predicting a given property.

ComponentDescriptionExample
Property (Dependent Variable)The experimental value to be predicted.Boiling Point, Water Solubility (log W), Partition Coefficient (log P) nih.gov
Molecular Descriptors (Independent Variables)Numerical representations of molecular structure.Molecular Weight, Number of H-bond donors/acceptors, Topological Indices nih.govresearchgate.net
Mathematical RelationshipThe equation or algorithm linking descriptors to the property.Multiple Linear Regression (MLR), Artificial Neural Network (ANN) researchgate.netresearchgate.net
Validation MetricsStatistical measures of the model's accuracy and predictive power.Coefficient of Determination (R²), Cross-validated R² (Q²) researchgate.net

Development and Application of Computational Tools in Carbamate Research

The study of carbamates has been significantly advanced by the development and application of a diverse array of computational tools and software packages. These tools allow researchers to model carbamate behavior from the quantum level to large-scale molecular interactions.

Molecular Dynamics (MD) simulations are frequently used to study the dynamic behavior of carbamates in biological systems. Software like NAMD and AMBER, in conjunction with force fields such as OPLS-AA/M, are employed to simulate the stability and interactions of carbamate adducts within the binding sites of receptors over time. nih.gov These simulations provide insights into the stability of ligand-protein complexes and can help elucidate mechanisms of action. nih.gov

Molecular docking is another indispensable tool, used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Programs like Surflex-Dock and AutoDock Vina are used to dock carbamate structures into the binding pockets of proteins, such as melatonin (B1676174) receptors or cholinesterases. nih.govnih.gov This approach helps identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For carbamates that act as pseudo-irreversible inhibitors, covalent docking methods are specifically applied to model the formation of a covalent bond with the target protein. nih.gov

Quantum chemistry methods , particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reaction pathways, and energetics of carbamate synthesis and reactivity. mdpi.comnih.gov These calculations can confirm whether a reaction is spontaneous and can elucidate complex catalytic mechanisms, providing insights that are often inaccessible through experimental techniques alone. mdpi.comnih.gov

Pharmacoinformatics and cheminformatics tools are applied for large-scale analysis. For instance, fragment-based queries on chemical databases can identify series of carbamate-like structures, which can then be clustered based on chemical similarity using metrics like the Tanimoto coefficient. nih.govnih.gov This approach is valuable for identifying novel compounds with potential biological activity. nih.gov

The table below summarizes some of the key computational tools and their applications in carbamate research.

Computational Tool/MethodApplication in Carbamate ResearchReferences
Molecular Dynamics (MD) Simulations (e.g., NAMD, AMBER)Examines the stability and dynamic behavior of carbamates in biological systems, such as within receptor binding sites. nih.govnih.gov
Molecular Docking (e.g., Surflex-Dock, AutoDock Vina)Predicts binding modes and identifies key interactions of carbamates with protein targets. Covalent docking models irreversible inhibition. nih.govnih.gov
Density Functional Theory (DFT)Investigates electronic structure, reaction mechanisms, and energetics of carbamate synthesis and interactions. researchgate.netmdpi.comnih.gov
Hirshfeld Surface AnalysisVisualizes and quantifies intermolecular and supramolecular interactions (e.g., H-bonding, π-stacking) in carbamate crystals. researchgate.net
Alchemical Free Energy CalculationsComputes the relative binding affinity of different carbamate ligands to a target receptor, providing a quantitative measure of binding strength. nih.gov
Pharmacoinformatics / CheminformaticsScreens large chemical libraries for carbamate-like structures and performs similarity clustering to identify potential leads. nih.gov

Advanced Research on Chemical Derivatives and Analogues of Methyl 2 Phenoxyphenyl Carbamate

Synthesis of Substituted Phenoxyphenyl Carbamates

The synthesis of substituted phenoxyphenyl carbamates can be achieved through several established chemical routes. A primary and widely used method involves the reaction of a substituted phenol (B47542) with an isocyanate. However, for more complex structures, particularly those involving N-alkylation like methyl (2-phenoxyphenyl)carbamate, alternative strategies are often employed to avoid handling potentially hazardous isocyanates directly and to allow for greater molecular diversity.

One effective method is the reaction of substituted 2-phenoxyanilines with a suitable chloroformate, such as methyl chloroformate, in the presence of a base to neutralize the hydrogen chloride byproduct. A more common and versatile approach involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. Current time information in Bangalore, IN. This reaction typically proceeds at room temperature in an ethereal solvent like diethyl ether with a tertiary amine base such as triethylamine (B128534) (TEA). Current time information in Bangalore, IN.organic-chemistry.org The process is generally quick, often completing within 30 minutes, and the progress can be monitored by thin-layer chromatography (TLC). Current time information in Bangalore, IN.

Another synthetic strategy involves the reaction of urea (B33335) with a substituted phenol in the presence of a Lewis acid catalyst. wikipedia.org This method provides a "phosgene-free" route to carbamates. The reaction mechanism is proposed to involve a nucleophilic attack on the urea by the phenol, facilitated by the Lewis acid which enhances the electrophilic character of the urea's carbonyl carbon. wikipedia.org

The table below summarizes common synthetic approaches for creating a library of substituted phenoxyphenyl carbamates, highlighting the flexibility of these methods in accommodating various substituents on the aromatic rings.

Table 1: Synthetic Routes to Substituted Phenoxyphenyl Carbamates

Starting Material 1 Starting Material 2 Reagent/Catalyst Key Features
Substituted 2-phenoxyaniline (B124666) Methyl Chloroformate Base (e.g., Triethylamine) Direct formation of the N-methyl carbamate (B1207046).
Substituted 2-hydroxybenzyl-N-methylamine Phenyl Chlorocarbonate Triethylamine (TEA) Effective for phenoxycarbonylation of the amine. Current time information in Bangalore, IN.
Substituted Phenol Urea Lewis Acid (e.g., Zinc Chloride) Phosgene-free route; proceeds via a carbocation-like intermediate. wikipedia.org

Structure-Reactivity Relationships in Novel Carbamate Analogues

The relationship between the chemical structure of carbamate analogues and their reactivity is a critical aspect of their design for various applications. Reactivity can be understood in terms of both chemical transformations and biological activity. Carbamates are known to act as inhibitors of acetylcholinesterase (AChE), and their biological activity is highly dependent on their structural complementarity to the enzyme's active site. rsc.org

In terms of chemical reactivity, the electronic properties of substituents on the aromatic rings play a significant role. For instance, in the intramolecular cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, the nature of the substituent on the leaving phenoxy group has a profound effect on the reaction rate. organic-chemistry.org Electron-withdrawing groups (EWGs) on the phenoxy ring strongly accelerate the rate of cyclization. organic-chemistry.org This is quantified by a positive Hammett reaction constant (ρ value of 2.45 ± 0.15), indicating that the reaction is facilitated by the stabilization of a negative charge that develops on the leaving phenoxy group in the transition state. organic-chemistry.org Conversely, substituents on the benzylamine (B48309) portion of the molecule have a negligible effect on the cyclization rate. organic-chemistry.org

This relationship underscores the importance of the leaving group's stability in nucleophilic acyl substitution reactions involving the carbamate moiety. The general principle is that a more stable leaving group (i.e., a more acidic corresponding phenol) will lead to a faster reaction.

Table 2: Influence of Substituents on Carbamate Reactivity

Substituent Type on Phenoxy Ring Example Effect on Reactivity (Cyclization) Rationale
Electron-Withdrawing Group (EWG) Nitro (NO₂) Strong acceleration Stabilizes the developing negative charge on the phenoxide leaving group. organic-chemistry.org
Electron-Donating Group (EDG) Methoxy (B1213986) (OCH₃) Deceleration Destabilizes the negative charge on the leaving group.

Stereochemical Investigations and Chiral Carbamate Systems

The asymmetric synthesis of chiral carbamates is another area of intensive research. A notable strategy is the enantioselective desymmetrization of prochiral or meso compounds. Recent studies have shown the successful asymmetric ring-opening of aliphatic cyclic carbonates using a nucleophile, such as morpholine, in the presence of a chiral bicyclic guanidinium (B1211019) salt catalyst. researchgate.netnih.gov This method allows for the synthesis of a diverse range of chiral carbamate products with excellent yields and high enantioselectivity (up to 97:3 er). researchgate.netnih.gov Density functional theory (DFT) studies support a mechanism where the chiral catalyst, in cooperation with the solvent, stabilizes the transition state for an enantioselective proton transfer step, thereby controlling the stereochemical outcome. researchgate.netnih.gov

The absolute stereochemistry of chiral molecules containing a carbamate group can be determined using techniques like exciton-coupled circular dichroism (ECCD). butlerov.com This involves derivatizing a chiral molecule, allowing its absolute configuration to be deduced from the resulting spectroscopic signal.

Table 3: Approaches in Chiral Carbamate Chemistry

Research Area Method/Concept Outcome/Significance Reference
Stereoselective Synthesis N-Carbamate Group Participation High diastereoselectivity in the synthesis of adjacent functional groups. nih.gov
Asymmetric Catalysis Ring-opening of cyclic carbonates with a chiral guanidinium salt catalyst. Access to highly enantioenriched chiral carbamates from prochiral substrates. researchgate.netnih.gov

Design and Synthesis of Functionalized Carbamate Scaffolds (e.g., Cyano- and Thiirane-containing Analogues)

The introduction of specific functional groups onto the carbamate scaffold allows for the fine-tuning of its properties and the creation of novel molecular architectures. The design and synthesis of analogues containing cyano (–C≡N) and thiirane (B1199164) (a three-membered sulfur-containing ring) groups are of particular interest due to the unique reactivity these functionalities impart.

Cyano-containing Analogues: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and a precursor for other functionalities like amines, carboxylic acids, and tetrazoles. The synthesis of cyano-functionalized phenoxyphenyl carbamates can be approached by using starting materials that already contain a cyano group on one of the aromatic rings. For instance, a cyanophenol could be reacted with an appropriate isocyanate, or a cyano-substituted aniline (B41778) could be used in a carbamate-forming reaction. The synthesis of various 3-cyanopyridine (B1664610) analogues demonstrates that complex heterocyclic structures containing a cyano group can be readily prepared and subjected to further reactions. organic-chemistry.org

Thiirane-containing Analogues: The thiirane ring is a strained, three-membered heterocycle that is a valuable synthetic intermediate. While the direct synthesis of a thiirane-containing carbamate is not commonly reported, a plausible synthetic route can be designed based on established reactions. One approach is the reaction of an isocyanate with an alcohol that also contains a thiirane ring. A more general method for creating thiiranes is the reaction of an epoxide with a sulfur nucleophile like thiourea. Therefore, a molecule containing both an epoxide and a hydroxyl group could first be converted to a thiirane-alcohol, which could then be reacted with an appropriate isocyanate to form the target carbamate. Alternatively, the ring-opening of a thiirane with an amine, followed by carbamate formation, presents another potential pathway. wikipedia.org Research on the reaction of oxiranes (oxygen analogues of thiiranes) with monothiocarbamates to form S-(γ-halo-β-hydroxyalkyl)carbamates suggests that reactions between carbamate derivatives and three-membered rings are feasible. nih.gov

Table 4: Strategies for Functionalized Carbamate Scaffolds

Functional Group Synthetic Strategy Key Intermediate(s) Rationale
Cyano (–C≡N) Use of pre-functionalized starting materials. Cyanophenol, Cyanoaniline Incorporates the cyano group early in the synthesis, leveraging known carbamate formation reactions. organic-chemistry.org
Thiirane Reaction of a thiirane-containing alcohol with an isocyanate. Thiirane-alcohol Utilizes the classic reaction between an alcohol and an isocyanate to form the carbamate bond. nih.gov

Chemical Applications in Synthesis and Materials Science

Utility as Synthetic Intermediates in Organic Synthesis

Methyl (2-phenoxyphenyl)carbamate and its core structure, the phenoxyaniline (B8288346) backbone, are valuable intermediates in organic synthesis. The carbamate (B1207046) group itself is a versatile functional group, often employed as a protecting group for amines due to its stability under various conditions. nih.govacs.org Organic carbamates can be synthesized through several routes, including reactions involving phosgene (B1210022) derivatives, isocyanates, or greener alternatives like carbon dioxide and urea (B33335) derivatives. nih.govresearchgate.net

The synthesis of the phenoxyaniline core, a crucial step in preparing the title compound, is typically achieved via cross-coupling reactions, such as the Ullmann condensation. This reaction involves coupling a phenol (B47542) with an appropriate bromo- or iodoaniline in the presence of a copper catalyst. chemicalbook.comchemicalbook.com

Table 1: Selected Synthetic Routes for Phenoxyaniline Derivatives

Reactants Catalyst/Reagents Conditions Product Reference
Phenol, 3-Bromoaniline CuCl, K₂CO₃, 1-Butylimidazole o-xylene, 140°C, 20h 3-Phenoxyaniline chemicalbook.com
Iodo benzene, Phenol Copper(II) glycinate (B8599266) monohydrate, KOH DMSO, 80°C, 8h Diphenyl ether chemicalbook.com
9-Chloroacridine, Ar-OH Not specified Not specified 9-Phenoxyacridine nih.gov
Quinoxalin-2(1H)-one, Aryne precursor Cesium fluoride Not specified 2-Phenoxyquinoxaline nih.gov

Once formed, the carbamate moiety can be hydrolyzed under basic conditions to release the parent amine (2-phenoxyaniline) and alcohol, a reaction that is fundamental to its use as a prodrug or a protecting group. nih.gov The stability of the carbamate C–N bond can be tuned, but it is generally robust, allowing for chemical modifications on other parts of the molecule without disturbing the carbamate itself. acs.org This stability makes it an effective intermediate for building more complex molecular architectures.

Chemical Design Principles for Agrochemical Development (excluding biological efficacy and safety)

The design of molecules like this compound for potential agrochemical use is guided by established chemical principles that aim to optimize properties such as stability, uptake, and interaction with a target site. The carbamate functional group is a well-established toxophore in many commercial fungicides and insecticides. acs.orgmdpi.comnih.gov

Key Chemical Design Principles:

Lipophilicity and Transport: The phenoxy group significantly increases the molecule's lipophilicity (oil-loving nature) compared to a simple phenyl ring. This property is crucial for enabling the molecule to penetrate the waxy outer layers of plants or the cellular membranes of fungi.

Metabolic Stability and Degradation: The carbamate linkage is designed to have sufficient chemical and proteolytic stability to reach its target intact. acs.org However, it can also be designed to degrade into simpler, less persistent molecules in the environment, which is a key principle of green pesticide development. mdpi.comnih.gov Carbamates can be hydrolyzed to an alcohol, an amine, and carbon dioxide. nih.gov

Substituent Effects: The placement of substituents on the aromatic rings is a critical design element. Halogens or trifluoromethyl (CF₃) groups, for instance, can alter the molecule's electronic properties and metabolic stability. mdpi.com Studies on N-aryl carbamates show that the nature and position of substituents on the phenyl ring significantly influence their activity. mdpi.comnih.gov Similarly, the identity of the alcohol portion of the carbamate (the methyl group in this case) is also a key variable in optimizing the molecule's properties. mdpi.com

These principles from quantitative structure-activity relationship (QSAR) studies guide the rational design of new potential agrochemicals by systematically modifying the molecular structure to enhance desired chemical characteristics. mdpi.comnih.gov

Research in Functional Materials and Liquid Crystalline Systems

The rigid, aromatic structure of the diphenyl ether moiety combined with the polar, hydrogen-bonding capable carbamate group makes this compound and related compounds candidates for research in materials science, particularly in the field of liquid crystals.

Liquid crystals are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their component molecules are oriented in a crystal-like way. Hydrogen bonding is a powerful tool for inducing liquid crystalline behavior by promoting molecular self-assembly into ordered structures. itu.edu.trresearchgate.net

Research has shown that complexes formed between hydrogen-bond donor mesogens (liquid crystal-forming molecules) and urethane- or carbamate-containing compounds can exhibit liquid crystalline phases, such as nematic and smectic phases. itu.edu.trresearchgate.net The carbamate's N-H and C=O groups can form strong hydrogen bonds, which provide the necessary intermolecular interactions to create the ordered, yet flexible, structures required for liquid crystallinity. itu.edu.tr The structural flexibility and directionality of these hydrogen bonds can even lead to the emergence of multiple distinct liquid crystal phases upon heating or cooling. researchgate.net While specific research on this compound in this context is not prominent, its structural motifs are highly relevant to the design of new hydrogen-bonded liquid crystalline materials.

Development of Novel Chemical Reagents and Catalysts

While this compound itself is not typically used as a catalyst, the carbamate functional group is central to the development of various reagents and catalytic processes. Carbamates serve as key precursors and intermediates in chemical synthesis. nih.govacs.org

For instance, carbamates are used in:

Protecting Group Chemistry: They are stable reagents used to temporarily block reactive amine groups during multi-step syntheses. acs.org

Precursors to Isocyanates: The thermal or catalytic decomposition of carbamates can generate isocyanates, which are highly reactive intermediates used in the synthesis of ureas, other carbamates, and polyurethanes. This avoids the direct use of highly toxic phosgene. epa.gov

Catalytic Systems: The synthesis of carbamates itself is often a catalytic process. Catalysts based on tin, indium, or platinum group metals have been developed to facilitate the formation of carbamates from alcohols, amines, and a carbonyl source like urea or carbon monoxide. organic-chemistry.orgacs.org Furthermore, research into the catalytic cleavage of the carbamate bond is important for chemical recycling of polyurethane materials, where model carbamate compounds are studied to understand reaction mechanisms. researchgate.net

The development of new catalytic systems often involves understanding the reactivity of functional groups like carbamates. Therefore, compounds like this compound serve as important model substrates in the development of novel catalysts for both forming and breaking C-N and C-O bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2-phenoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
methyl (2-phenoxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.